molecular formula C7H12O2 B066602 2-Acetylcyclopentanol CAS No. 190143-64-7

2-Acetylcyclopentanol

Cat. No. B066602
M. Wt: 128.17 g/mol
InChI Key: NAAMGEYNWCFXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylcyclopentanol is a cyclic alcohol that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is highly flammable. This compound is also known as 2-hydroxymethylcyclopentanone or 2-ACPN. It has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol.

Mechanism Of Action

The mechanism of action of 2-Acetylcyclopentanol is not well understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the hydroxyl group. It can also act as a leaving group due to the presence of the acetyl group.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Acetylcyclopentanol. However, it is known to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

2-Acetylcyclopentanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively low toxicity. However, it has limited solubility in water and may require the use of organic solvents for certain reactions.

Future Directions

There are several potential future directions for research on 2-Acetylcyclopentanol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it may have applications in the field of medicinal chemistry as a building block for the synthesis of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 2-Acetylcyclopentanol is a cyclic alcohol that has several applications in the field of organic chemistry. It is synthesized through the Cannizzaro reaction and acetylation. While there is limited information available on its biochemical and physiological effects, it has several advantages for use in lab experiments. Future research may focus on its potential as a chiral auxiliary and in medicinal chemistry.

Synthesis Methods

The synthesis of 2-Acetylcyclopentanol can be achieved through the reaction of cyclopentanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is known as the Cannizzaro reaction and results in the formation of 2-hydroxymethylcyclopentanone. The compound is then acetylated using acetic anhydride to yield 2-Acetylcyclopentanol.

Scientific Research Applications

2-Acetylcyclopentanol has been used extensively in the field of organic chemistry as a building block for the synthesis of more complex compounds. It is also used as a solvent and a reagent in chemical reactions. Additionally, it has shown potential as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

190143-64-7

Product Name

2-Acetylcyclopentanol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-hydroxycyclopentyl)ethanone

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3

InChI Key

NAAMGEYNWCFXQA-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC1O

Canonical SMILES

CC(=O)C1CCCC1O

synonyms

Ethanone, 1-(2-hydroxycyclopentyl)- (9CI)

Origin of Product

United States

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